molecular formula C12H9Cl2NO B8331944 (4-Chlorophenyl)-(4-chloro-pyridin-3-yl)-methanol

(4-Chlorophenyl)-(4-chloro-pyridin-3-yl)-methanol

Cat. No. B8331944
M. Wt: 254.11 g/mol
InChI Key: GITDITPQWCCFDS-UHFFFAOYSA-N
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Patent
US08633318B2

Procedure details

Diisopropylamine (11.7 mL, 83.3 mmol) was dissolved in THF (200 mL) under a nitrogen atmosphere at 0° C. and n-butyllithium (52.5 mL, 1.6 M in hexanes, 84.0 mmol) was added. The solution was stirred for 1 h, cooled to −78° C. and 4-chloropyridine hydrochloride (5.00 g, 33.3 mmol) was added portionwise. The reaction mixture was stirred 2 h and 4-chlorobenzaldehyde (4.68 g, 33.3 mmol) was added. The reaction mixture was allowed to warm slowly to room temperature and stirred for 3 d. Sat aq NH4Cl solution (20 mL) was iii added and the reaction mixture was poured into 1 M aq Na2CO3 solution (500 mL). The layers were separated and the aq layer was extracted with DCM (2×500 mL). The combined organic layers were dried (MgSO4) and the solvents were removed in vacuo to give (4-chlorophenyl)-(4-chloro-pyridin-3-yl)-methanol (7.57 g, 89.4%) as a light brown solid.
Quantity
11.7 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
52.5 mL
Type
reactant
Reaction Step Two
Name
4-chloropyridine hydrochloride
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
4.68 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
[Compound]
Name
iii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
500 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.Cl.[Cl:14][C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1.[Cl:21][C:22]1[CH:29]=[CH:28][C:25]([CH:26]=[O:27])=[CH:24][CH:23]=1.[NH4+].[Cl-].C([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[Cl:21][C:22]1[CH:29]=[CH:28][C:25]([CH:26]([C:16]2[CH:17]=[N:18][CH:19]=[CH:20][C:15]=2[Cl:14])[OH:27])=[CH:24][CH:23]=1 |f:2.3,5.6,7.8.9|

Inputs

Step One
Name
Quantity
11.7 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
52.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
4-chloropyridine hydrochloride
Quantity
5 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Step Four
Name
Quantity
4.68 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Six
Name
iii
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
STIRRING
Type
STIRRING
Details
stirred for 3 d
Duration
3 d
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq layer was extracted with DCM (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(O)C=1C=NC=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.57 g
YIELD: PERCENTYIELD 89.4%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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